Product packaging for Homoepibatidine(Cat. No.:)

Homoepibatidine

Cat. No.: B10826719
M. Wt: 222.71 g/mol
InChI Key: GDSORCYTZJIZHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Homoepibatidine is a high-affinity agonist for neuronal nicotinic acetylcholine receptors (nAChRs), closely related to the natural alkaloid epibatidine found in poison dart frogs . Like its analog, it is intended for Research Use Only (RUO) and is not approved for diagnostic or therapeutic applications in humans . Its primary research value lies in its potent interaction with specific nAChR subtypes, particularly the α4β2 receptor, which plays a critical role in the central nervous system . This mechanism is of significant interest for fundamental neuroscience research, including the study of pain transmission pathways, as activation of these receptors can induce a powerful antinociceptive (pain-blocking) effect that does not involve the opioid receptor system . Researchers utilize this compound as a pharmacological tool to investigate cholinergic signaling, receptor function, and for the development of new therapeutic targets for neurological conditions . Due to the high potency and toxicity profile associated with this class of compounds, all in vitro and in vivo research must be conducted with appropriate safety protocols . This product is supplied with comprehensive documentation, including a Certificate of Analysis to ensure identity and purity, in line with evolving regulatory expectations for RUO products .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15ClN2 B10826719 Homoepibatidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15ClN2

Molecular Weight

222.71 g/mol

IUPAC Name

6-(6-chloropyridin-3-yl)-8-azabicyclo[3.2.1]octane

InChI

InChI=1S/C12H15ClN2/c13-12-5-4-8(7-14-12)10-6-9-2-1-3-11(10)15-9/h4-5,7,9-11,15H,1-3,6H2

InChI Key

GDSORCYTZJIZHU-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(C(C1)N2)C3=CN=C(C=C3)Cl

Origin of Product

United States

Synthetic Methodologies for Homoepibatidine and Its Analogs

Historical and Foundational Synthetic Approaches

Early synthetic efforts laid the groundwork for accessing the homoepibatidine scaffold, primarily through the manipulation of readily available starting materials and the application of powerful coupling reactions.

Tropinone (B130398), a commercially available and versatile bicyclic ketone, has served as a cornerstone in the synthesis of numerous tropane (B1204802) alkaloids and their analogs, including this compound. One of the foundational racemic syntheses of this compound (specifically, the exo-isomer, 11a) begins with tropinone. A key transformation involves the Wolff-Kishner reduction of 6β-hydroxytropinone, which is derived from tropinone, to remove the carbonyl group. The resulting alcohol is then protected, and subsequent steps lead to the formation of an olefin intermediate (19). This olefin is crucial for the introduction of the pyridine (B92270) ring. The synthesis is completed by deprotection of the nitrogen atom, often achieved using reagents like iodotrimethylsilane, to yield racemic exo-homoepibatidine in good yield. nih.gov

A representative synthetic sequence starting from a tropinone-derived intermediate is outlined below:

EntryStarting MaterialKey Transformation(s)ProductOverall Yield
16β-AcetoxytropaneElimination, Hydrolysis, MesylationOlefin Intermediate51% (over 5 steps)
2Olefin Intermediate (19)Reductive Coupling with 2-chloro-5-iodopyridineN-Carbethoxy-homoepibatidine (20)75%
3N-Carbethoxy-homoepibatidine (20)Deprotection with Iodotrimethylsilane(±)-exo-Homoepibatidine (11a)93%

This interactive table summarizes key steps in a published racemic synthesis of this compound. nih.gov

This approach highlights the utility of the tropane skeleton as a pre-existing framework, where the primary challenge lies in the stereoselective functionalization at the C-6 position and the subsequent introduction of the heterocyclic aromatic system.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been instrumental in the synthesis of this compound and its analogs. A common strategy involves the coupling of a tropane-based precursor with a suitably functionalized pyridine ring. For instance, a palladium-catalyzed reductive coupling reaction can be employed to connect an olefinic intermediate derived from the tropane scaffold with a halo-pyridine. nih.govnih.gov

More advanced palladium-catalyzed methods focus on the direct C-H functionalization of the azabicyclo[3.2.1]octane core. This modern approach avoids the pre-functionalization required in traditional cross-coupling reactions, offering a more atom-economical route. Research has shown that pyridine- and quinoline-carboxylate ligands can significantly improve the efficiency, scope, and reaction rate of Pd-catalyzed transannular C–H arylation of 8-azabicyclo[3.2.1]octane derivatives. nih.govacs.org These ligands are believed to prevent catalyst decomposition, enabling the reaction to proceed at lower temperatures and with lower catalyst loadings. nih.gov This method allows for the late-stage introduction of the aryl group, which is highly advantageous for creating a library of analogs for structure-activity relationship (SAR) studies. nih.govacs.org

Catalyst SystemLigandArylating AgentTemperature (°C)Yield (%)
Pd(OAc)₂NonePhI15046
Pd(OAc)₂Quinoline-oxazoline (L6)PhI15056
Pd(OAc)₂2-Picolinic acid (L8)PhI150~80
Pd(OAc)₂2-Quinaldic acid (L9)PhI10084

This interactive table illustrates the effect of different ligands on the yield of a model Pd-catalyzed transannular C-H arylation of an azabicyclo[3.2.1]octane substrate. nih.gov

Enantioselective Synthesis of the this compound Skeleton

The biological activity of chiral molecules often resides in a single enantiomer. Consequently, the development of enantioselective syntheses to access optically pure (+)- and (-)-homoepibatidine has been a major focus of research.

Asymmetric desymmetrization of a meso or prochiral starting material is an elegant strategy for generating chiral products with high enantiomeric purity. For the this compound skeleton, this approach typically starts with an achiral tropinone derivative or a related symmetric azabicyclic compound. sigmaaldrich.comacs.org The core idea is to use a chiral catalyst or reagent to selectively transform one of two equivalent functional groups, thereby breaking the symmetry of the molecule and establishing the key stereocenters.

While most approaches focus on creating the chiral centers before forming the bicyclic system, some methods achieve stereocontrol during the formation of the 8-azabicyclo[3.2.1]octane architecture itself or through the desymmetrization of a pre-formed meso-tropinone derivative. sigmaaldrich.comacs.org For example, the desymmetrization of meso-epoxides derived from 1-aminocyclohept-4-ene using chiral phosphoric acids has been shown to produce the tropane scaffold with excellent stereoselectivity. acs.orgnih.gov This type of intramolecular desymmetrization provides a direct route to the chiral 8-azabicyclo[3.2.1]octane core.

Desymmetrization StrategySubstrate TypeCatalyst/Reagent TypeKey Transformation
Enantioselective Hydroborationmeso-Azabicyclic alkeneChiral boraneAsymmetric hydroboration/oxidation
Enantioselective Allylic Alkylationmeso-Tropinone derivativePd-catalyst with chiral ligandAsymmetric C-C bond formation
Enantioselective Ring Openingmeso-EpoxycycloheptylamineChiral Brønsted acidIntramolecular epoxide opening
Enantioselective Aldol (B89426) Reactionmeso-DialdehydeChiral amine (e.g., proline)Intramolecular aldol cyclization

This interactive table outlines various conceptual strategies for the asymmetric desymmetrization to form chiral 8-azabicyclo[3.2.1]octane systems. sigmaaldrich.comacs.orgnih.gov

Controlling the stereochemistry during the synthesis of key intermediates is paramount for an efficient total synthesis. In the context of this compound, a critical stereochemical feature is the exo orientation of the pyridinyl substituent at the C-6 position. This stereochemistry is often established through stereoselective reduction or addition reactions.

For example, the reduction of a ketone at the C-6 position of the tropane skeleton typically proceeds via hydride attack from the less sterically hindered endo face, leading to the formation of an exo-alcohol. This alcohol can then be used to direct subsequent transformations or be converted into a leaving group for substitution reactions. Similarly, cycloaddition reactions can be employed to construct the bicyclic system with a high degree of stereocontrol. Rhodium-catalyzed [4+3] cycloadditions of vinyldiazoacetates with N-Boc pyrroles have been reported for the enantioselective synthesis of substituted tropanes.

Synthesis of Homologous and Derivatized this compound Structures

To explore the structure-activity relationships of this compound, numerous analogs have been synthesized. These modifications typically involve altering the length of the carbon chain connecting the bicyclic system and the pyridine ring (homologs) or introducing various substituents onto the pyridine ring (derivatives).

The synthesis of analogs often follows similar pathways to the parent compound, utilizing versatile intermediates that allow for diversification. For example, palladium-catalyzed coupling reactions are well-suited for introducing a variety of substituted pyridinyl groups. nih.gov Research has shown that introducing substituents at the C5 position of the pyridine ring can dramatically influence the selectivity of the compound for different nicotinic acetylcholine (B1216132) receptor subtypes. nih.gov Specifically, the introduction of a hydrophobic or hydrogen-bonding alkynyl group at this position has been found to significantly increase selectivity for nAChRs containing β2 subunits over those with β4 subunits. nih.gov

Analog TypeModificationSynthetic StrategyExample Substituent
HomologVaried linker lengthMulti-step synthesis with different chain-length precursorsEthylene or Propylene linker
Pyridine DerivativeSubstitution on the pyridine ringLate-stage functionalization (e.g., Suzuki, Sonogashira coupling)C5-alkynyl group
Pyridine DerivativeSubstitution on the pyridine ringBuchwald-Hartwig cross-couplingC6-phenyl group
Bicyclic DerivativeModification of the tropane coreSynthesis from modified bicyclic precursorsN-demethylated or N-oxide analogs

This interactive table summarizes different types of this compound analogs and general strategies for their synthesis. nih.govnih.govmdpi.com

Preparation of Dithis compound and Higher Homologs

The synthesis of this compound analogs containing the 8-azabicyclo[3.2.1]octane ring system has been successfully achieved. nih.gov One notable method involves a palladium-catalyzed reductive-coupling reaction. nih.gov While specific literature detailing the synthesis of "dithis compound" or higher homologs with expanded bicyclic systems is not prevalent, the fundamental synthetic strategies for this compound analogs can be adapted. The synthesis of such higher homologs would likely necessitate the use of larger ring precursors in place of tropinone or its derivatives.

A common precursor for this compound synthesis is tropinone. researchgate.net A synthetic route starting from tropinone can be modified to produce various analogs. researchgate.net For instance, a Favorskii rearrangement has been utilized to contract the tropinone skeleton for the synthesis of epibatidine (B1211577) itself, highlighting the versatility of this starting material. researchgate.netacs.org To generate higher homologs of this compound, one might envision starting with a larger bicyclic ketone analogous to tropinone. The core synthetic steps, such as the introduction of the chloropyridyl group, could then be applied.

The general approach to synthesizing this compound analogs often involves the coupling of a protected 8-azabicyclo[3.2.1]octane derivative with a suitable pyridine derivative. nih.gov For example, a palladium-catalyzed reaction can be employed to couple an organometallic derivative of the bicyclic amine with a halogenated pyridine. nih.gov By selecting different halogenated pyridines or modifying the bicyclic amine component, a diverse library of analogs can be generated.

Starting Material Key Reaction Product Type Reference
Tropinone derivativePalladium-catalyzed reductive-couplingThis compound analogs nih.gov
TropinoneFavorskii rearrangement (for epibatidine)7-azabicyclo[2.2.1]heptane system researchgate.netacs.org
Protected 8-azabicyclo[3.2.1]octanePalladium-catalyzed couplingThis compound analogs nih.gov

Synthesis of Open-Ring and Structurally Modified this compound Analogs

To explore the structure-activity relationships of this compound, researchers have synthesized various open-ring and structurally modified analogs. These modifications aim to understand the essential structural features required for potent and selective nAChR activity.

One approach to creating such analogs starts from tropinone. acs.org By employing a series of reactions, new open-ring and homo-epibatidine analogs can be synthesized. acs.org These synthetic strategies allow for the systematic alteration of the bicyclic core of this compound, providing valuable insights into its interaction with nAChRs.

The synthesis of tropinone-derived alkaloids has been a fruitful area of research, leading to compounds with potential applications beyond nAChR modulation, such as anticancer agents. nih.gov These synthetic endeavors often involve the construction of novel heterocyclic systems attached to the tropane framework. nih.gov

Introduction of Halogen Substituents in this compound Derivatives

The introduction of halogen substituents into organic molecules is a common strategy in medicinal chemistry to modulate their physicochemical properties and biological activity. beilstein-journals.orgnih.gov In the context of this compound, the nature and position of the halogen on the pyridine ring can significantly influence its affinity and selectivity for different nAChR subtypes.

The synthesis of halogenated derivatives typically involves the use of a halogenated pyridine precursor in the coupling reaction with the 8-azabicyclo[3.2.1]octane moiety. For instance, 2-chloro-5-pyridinyl and other halogenated pyridinyl groups have been incorporated to create a range of this compound analogs. researchgate.net The choice of the halogen (fluorine, chlorine, bromine, or iodine) can impact the electronic properties of the pyridine ring and its interaction with the receptor binding site.

Radiosynthesis of this compound Derivatives for Molecular Imaging Research

The development of radiolabeled this compound derivatives has been crucial for in vivo studies of nAChRs using positron emission tomography (PET). These radiotracers allow for the non-invasive visualization and quantification of nAChRs in the living brain, providing valuable tools for neuroscience research and drug development.

Fluorine-18 (B77423) Labeling Strategies for Positron Emission Tomography Radioligands (e.g., Flubatine)

Fluorine-18 is a widely used radionuclide for PET due to its favorable decay characteristics. beilstein-journals.org A prominent example of a fluorine-18 labeled this compound derivative is [¹⁸F]Flubatine. The radiosynthesis of [¹⁸F]Flubatine and its analogs has been extensively studied.

One common strategy for fluorine-18 labeling is nucleophilic substitution, where a suitable leaving group on a precursor molecule is displaced by [¹⁸F]fluoride. The choice of the leaving group and the reaction conditions are critical for achieving high radiochemical yields and specific activities. For the synthesis of [¹⁸F]Flubatine, various precursors with different leaving groups have been investigated to optimize the labeling efficiency.

Late-stage radiofluorination is a desirable approach as it allows for the introduction of the radionuclide in the final steps of the synthesis, minimizing the handling of radioactive material and maximizing the specific activity of the final product.

Radiotracer Radionuclide Labeling Strategy Application
[¹⁸F]FlubatineFluorine-18Nucleophilic SubstitutionPET imaging of nAChRs
VariousFluorine-18Late-stage radiofluorinationPET Imaging

Precursor Design and Automated Radiochemical Synthesis Methodologies

The successful and routine production of PET radiotracers relies heavily on the design of suitable precursors and the implementation of automated synthesis modules. For [¹⁸F]Flubatine, significant effort has been dedicated to designing precursors that facilitate efficient and reliable radiolabeling.

Precursor design involves selecting appropriate protecting groups and leaving groups to ensure high reactivity towards [¹⁸F]fluoride and easy deprotection to yield the final radiotracer. The stability of the precursor under the reaction conditions is also a crucial consideration.

Automated synthesis modules are essential for the safe and reproducible production of radiopharmaceuticals in a clinical setting. These systems perform the entire radiosynthesis, including the purification of the final product, with minimal manual intervention. The development of automated synthesis protocols for [¹⁸F]Flubatine has been a key step in its translation from a research tool to a potential clinical imaging agent. These automated methods ensure high radiochemical purity and consistent yields, which are critical for human studies.

Pharmacological Characterization at Nicotinic Acetylcholine Receptors

In Vitro Receptor Binding Affinity and Functional Potency

Competitive binding assays are instrumental in determining the affinity of a ligand for a specific receptor subtype. These assays measure the concentration of a compound required to displace a radiolabeled ligand from the receptor, providing an inhibition constant (Ki) that reflects binding affinity.

Research into the binding properties of homoepibatidine has revealed its interaction with several key neuronal nAChR subtypes. Studies involving competitive binding assays have been crucial in quantifying this affinity. The enantiomers of this compound have demonstrated a potency at nicotinic receptors that is comparable to that of the corresponding enantiomers of epibatidine (B1211577).

Key findings from binding studies are summarized below:

CompoundnAChR SubtypeBinding Affinity (Ki, nM)
This compound α4β2Data not available
α7Data not available
α3β4Data not available
Epibatidine α4β2~0.01 - 0.05
α7~1 - 10
α3β4~0.1 - 1
Nicotine (B1678760) α4β2~1 - 10
α7>1000
α3β4~50 - 100

When compared to epibatidine, this compound's structural modification, the presence of an additional carbon atom in the bicyclic ring system, influences its pharmacological profile. While direct quantitative comparisons of binding affinities are limited by the availability of data for this compound, the general understanding is that it retains high affinity for nAChRs, similar to epibatidine. Epibatidine itself is significantly more potent than nicotine, with binding affinities that can be several orders of magnitude higher at certain nAChR subtypes, particularly the α4β2 subtype. Nicotine, in contrast, exhibits a lower affinity for most nAChR subtypes compared to epibatidine and its analogs.

Neuroreceptor Subtype Selectivity and Agonist/Antagonist Properties

The therapeutic potential and side-effect profile of a nicotinic ligand are heavily dependent on its selectivity for different nAChR subtypes and whether it acts as an agonist (activator) or an antagonist (blocker) at these receptors.

While specific data for this compound is scarce, the broader class of epibatidine derivatives has been extensively studied to modulate subtype selectivity. Modifications to the epibatidine scaffold have been shown to alter the binding affinity and functional activity at different nAChR subtypes. For instance, certain derivatives exhibit enhanced selectivity for α4β2* nAChRs over other subtypes like α3β4* and α7. This differentiation is crucial for developing compounds with more targeted therapeutic effects and reduced adverse reactions. The structural changes in this compound compared to epibatidine are expected to result in a unique subtype selectivity profile, though detailed comparative studies are not widely reported.

Molecular Mechanisms Governing Ligand-Receptor Interactions

The interaction between a ligand like this compound and its nAChR target is a complex process governed by various molecular forces. The binding of agonists to nAChRs occurs at the interface between two subunits. The binding site is characterized by a pocket lined with specific amino acid residues that form hydrogen bonds, van der Waals interactions, and cation-π interactions with the ligand.

For epibatidine, the protonated nitrogen atom is crucial for a strong electrostatic interaction with a negatively charged or electron-rich region of the binding pocket. The pyridine (B92270) ring of epibatidine also plays a significant role in binding, likely through hydrogen bonding and hydrophobic interactions. It is hypothesized that this compound interacts with the nAChR binding site in a similar manner. The altered stereochemistry and size of the bicyclic system in this compound may subtly change the orientation and strength of these interactions, which in turn would affect its binding affinity and functional potency at different nAChR subtypes. Computational modeling and molecular docking studies are valuable tools for predicting and understanding these ligand-receptor interactions at the atomic level, although specific studies focused solely on this compound are not extensively available.

Characterization of Key Binding Site Residues and Interactions

Detailed experimental studies identifying the specific amino acid residues that form key interactions with this compound within the nAChR binding pocket are not extensively available in published literature. However, based on the well-established binding mode of the parent compound, epibatidine, and other nicotinic agonists, it is possible to infer the general nature of these interactions.

The binding of nicotinic agonists occurs at the interface between two subunits of the pentameric nAChR, within a pocket lined with aromatic amino acid residues, often referred to as an "aromatic box". Key interactions that are critical for the high-affinity binding of epibatidine and are likely relevant for this compound and its analogs include:

Cation-π Interactions: The protonated nitrogen of the azabicyclic ring system of this compound is expected to form a strong cation-π interaction with the electron-rich face of a tryptophan residue (e.g., Trp149 on the α4 subunit). This interaction is a hallmark of agonist binding to nAChRs.

Hydrogen Bonding: The pyridine nitrogen of the this compound scaffold can act as a hydrogen bond acceptor, potentially interacting with a hydrogen bond donor residue on the complementary subunit of the binding site, such as a backbone amide or a side chain of residues like threonine or tyrosine.

Mutagenesis studies on nAChRs with the parent compound, epibatidine, have identified several key residues within the binding loops (A-F) that are critical for high-affinity binding. While direct evidence for this compound is lacking, it is highly probable that these same residues, or those in their immediate vicinity, are also crucial for its interaction with the receptor.

Conformational Analysis and its Influence on Binding at Nicotinic Acetylcholine (B1216132) Receptors

The conformational flexibility of the azabicyclic ring system and the relative orientation of the chloropyridine moiety are critical determinants of binding affinity and subtype selectivity for epibatidine and its analogs. For this compound, the larger seven-membered ring of the 8-azabicyclo[3.2.1]octane core, compared to the six-membered ring of epibatidine's 7-azabicyclo[2.2.1]heptane, introduces distinct conformational possibilities.

Role of Long-Range Electrostatic Interactions in Subtype Selectivity

The subtype selectivity of nicotinic ligands is a complex phenomenon governed by a combination of factors, including the specific amino acid composition of the binding pocket and the electrostatic potential of both the ligand and the receptor. While specific studies on the role of long-range electrostatic interactions for this compound are not available, research on its analog, norchloro-fluoro-homoepibatidine (NCFHEB), provides significant insights into how subtle changes in the electrostatic profile can dramatically impact subtype selectivity.

A study investigating the binding of NCFHEB enantiomers to various human nAChR subtypes revealed a significant increase in selectivity for the α4β2 subtype compared to epibatidine nih.gov. The binding affinities of (+)-NCFHEB and (-)-NCFHEB for the human α4β2 nAChR were found to be in the same nanomolar range as epibatidine. However, the affinity of both NCFHEB enantiomers for the human α3β4 nAChR was substantially lower (up to 65 times lower) than that of epibatidine nih.gov. This resulted in a notable increase in α4β2 subtype selectivity for NCFHEB, up to 1400% greater than that of epibatidine nih.gov.

This enhanced selectivity can be attributed to alterations in the electrostatic potential of the molecule due to the substitution of the chlorine atom with fluorine. Although fluorine is also an electron-withdrawing group, its smaller size and different electrostatic properties compared to chlorine can lead to more nuanced and subtype-specific long-range electrostatic interactions with the receptor. These interactions can influence the orientation of the ligand as it approaches the binding site and its final bound conformation, thereby contributing to the observed differences in binding affinities and selectivity.

The following table summarizes the binding affinities (Ki) of (+)- and (-)-Norchloro-fluoro-homoepibatidine and epibatidine for different human nAChR subtypes.

Compoundα4β2 (Ki, nM)α3β4 (Ki, nM)α7 (Ki, nM)α4β2/α3β4 Selectivity Ratio
(+)-NCFHEB0.064Data not availableData not availableData not available
(-)-NCFHEB0.112Data not availableData not availableData not available
Epibatidine0.014Data not availableData not availableData not available

Data derived from a study on norchloro-fluoro-homoepibatidine nih.gov. The original study provided data that allowed for the calculation of up to a 1400% increase in selectivity for NCFHEB over epibatidine for the α4β2 subtype versus the α3β4 subtype.

Structure Activity Relationships Sar and Rational Molecular Design

Elucidation of Essential Structural Determinants for Nicotinic Acetylcholine (B1216132) Receptor Activity

The high affinity of homoepibatidine for nAChRs is dictated by two primary structural features: the bicyclic amine system and the chloropyridyl ring.

The Azabicyclic Core: this compound features an 8-azabicyclo[3.2.1]octane ring system. nih.govnih.gov The basic nitrogen atom within this structure is protonated at physiological pH, forming a cation. This cationic center is a fundamental requirement for binding, as it engages in a cation-π interaction with an electron-rich aromatic amino acid residue, typically a tryptophan, in the receptor's binding pocket. This interaction mimics the binding of the endogenous neurotransmitter, acetylcholine.

The Chloropyridyl Moiety: The 6-chloro-3-pyridyl group serves as a critical hydrogen bond acceptor. The nitrogen atom on the pyridine (B92270) ring can form a hydrogen bond with a donor group within the receptor's binding site, further stabilizing the ligand-receptor complex. The chlorine atom also contributes to the binding affinity, likely through hydrophobic or other electronic interactions within a specific sub-pocket of the receptor. The precise positioning of this aromatic moiety relative to the cationic amine is crucial for high-affinity binding.

These core elements, a cationic center and a hydrogen bond acceptor separated by a specific distance and orientation, form the basis of the nicotinic pharmacophore model that epibatidine (B1211577) and its analogs have helped to define. nih.govresearchgate.net

Impact of Homologation on Receptor Binding Affinity and Subtype Selectivity

This compound is a homolog of epibatidine, meaning it contains an expanded ring system—an 8-azabicyclo[3.2.1]octane ring compared to epibatidine's 7-azabicyclo[2.2.1]heptane structure. This one-carbon ring expansion significantly alters the molecule's conformational flexibility and the spatial relationship between the cationic nitrogen and the chloropyridyl ring.

This structural modification has a pronounced effect on binding affinity and selectivity across different nAChR subtypes. While epibatidine is an extremely potent, non-selective agonist at many nAChR subtypes, the structural changes in this compound can modulate this activity. nih.govfrontierspartnerships.org For instance, studies on various epibatidine analogs have shown that even subtle changes to the bicyclic core can lead to compounds that are highly selective for nAChR subtypes containing the β2 subunit over those with the β4 subunit. nih.gov The synthesis and evaluation of a series of epibatidine and this compound analogs have been a key strategy to develop ligands with greater selectivity and potentially reduced toxicity compared to the parent compound, epibatidine. rero.ch

The table below illustrates how modifications, including homologation, can affect binding affinity at different nAChR subtypes.

CompoundnAChR SubtypeBinding Affinity (Ki, nM)
(-)-Epibatidineα4β20.02
α3β40.2
α71.2
This compound Analog (Example)α4β2Varies with specific analog
α7Varies with specific analog

Note: Specific Ki values for this compound itself across a wide range of subtypes are less commonly reported in comparative tables than those for its parent, epibatidine. The table demonstrates the principle using epibatidine as a baseline, as its analogs, including the homo-series, are designed to modulate these properties.

Influence of Peripheral Substituents on Ligand-Receptor Interaction Profiles

Modifying the peripheral substituents on the this compound scaffold, particularly on the pyridine ring, is a key strategy for fine-tuning its pharmacological profile. The synthesis of various analogs allows for a systematic investigation of how different chemical groups impact receptor binding. nih.govkoreascience.kr

For example, replacing or altering the 6-chloro substituent on the pyridine ring can dramatically change both binding affinity and subtype selectivity. Research on related epibatidine analogs has demonstrated that substituents at this position can influence potency and efficacy, sometimes converting a full agonist into a partial agonist or even an antagonist. scispace.com Similarly, introducing substituents at other positions on the pyridine ring or the azabicyclic system provides further opportunities to probe the topology of the receptor's binding site and develop more selective ligands. rsc.org The goal of such synthetic efforts is often to retain the high affinity for a specific therapeutic target (like the α4β2 subtype) while reducing affinity for other subtypes responsible for toxic side effects. nih.gov

In Silico Investigations: Computational Chemistry and Molecular Modeling

Computational techniques are indispensable for understanding the interactions of ligands like this compound at an atomic level and for guiding the design of new, improved molecules.

High-resolution crystal or cryo-EM structures of all human nAChR subtypes are not always available. nih.gov To overcome this, researchers often employ homology modeling. In this approach, a 3D model of the target receptor (e.g., the human α4β2 nAChR) is built using the amino acid sequence and a known, high-resolution structure of a related protein, such as the acetylcholine-binding protein (AChBP) or a different nAChR subtype, as a template. nih.govnih.gov

Once a reliable model is generated, molecular docking simulations are performed. These simulations place the this compound molecule into the predicted binding site of the receptor model in various possible orientations and conformations. A scoring function then estimates the binding affinity for each pose, allowing researchers to predict the most likely binding mode. These studies consistently show the critical cation-π interaction between this compound's protonated nitrogen and a key tryptophan residue in the binding pocket, as well as hydrogen bonding involving the pyridyl nitrogen. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov In the context of this compound, a QSAR study would involve:

Synthesizing a library of this compound analogs with varied substituents.

Measuring the binding affinity (e.g., Ki) of each analog for a specific nAChR subtype.

Calculating a set of molecular descriptors for each analog (e.g., hydrophobicity, electronic properties, steric parameters).

Using statistical methods to build a model that quantitatively relates the descriptors to the observed binding affinity.

Such models can then be used to predict the binding affinity of novel, unsynthesized this compound analogs, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process.

A pharmacophore is an abstract 3D model that defines the essential geometric and chemical features a molecule must possess to bind to a specific receptor. This compound, along with other potent nicotinic agonists like nicotine (B1678760) and epibatidine, has been crucial for developing and refining the nAChR pharmacophore. nih.govnih.gov

The widely accepted pharmacophore for nAChR agonists includes:

A cationic center (the protonated amine).

A hydrogen bond acceptor (the pyridine nitrogen).

A specific distance and spatial relationship between these two features.

By analyzing the structures of highly active compounds like this compound and comparing them to less active ones, researchers can refine the precise distances, angles, and excluded volumes of the pharmacophore model. This refined model serves as a powerful 3D query for virtual screening of large chemical databases to identify novel, structurally diverse compounds that are likely to bind to nAChRs. researchgate.net

Research Applications of Homoepibatidine and Its Derivatives in Chemical Neuroscience

Utilization as Pharmacological Probes for the Investigation of nAChR Subtypes

Homoepibatidine and its derivatives have been instrumental as pharmacological probes for dissecting the complex family of nAChR subtypes. The diverse array of nAChRs, which are ligand-gated ion channels, mediate fast synaptic transmission throughout the central and peripheral nervous systems. Their involvement in a wide range of physiological processes and pathological conditions has made them a significant area of research. nih.gov

The unique structure of epibatidine (B1211577), from which this compound is derived, offered a potent and high-affinity ligand for brain nAChRs, binding with 20–50 times higher affinity than nicotine (B1678760). nih.gov However, the high toxicity of epibatidine, likely due to its non-selective activity across various nAChR subtypes, limited its therapeutic potential. nih.govnih.gov This spurred the development of analogs, including this compound derivatives, with the goal of achieving greater subtype selectivity and reduced toxicity. nih.govnih.gov

Researchers have synthesized and characterized numerous derivatives to probe the function and structure of different nAChR subtypes. For instance, studies on epibatidine analogs like RTI-36, RTI-76, and RTI-102 have revealed distinct activity profiles at various nAChR subtypes. These compounds, while sharing a common structural backbone, exhibit differences in their agonist, partial agonist, or antagonist activity at subtypes such as α4β2* and α7 nAChRs. nih.gov This differential activity is crucial for understanding the specific roles these receptor subtypes play in nicotine dependence and other neurological processes. nih.govfrontierspartnerships.org The ability to control the subunit composition of expressed nAChRs in systems like Xenopus oocytes has allowed for detailed characterization of how these this compound derivatives interact with specific receptor assemblies. nih.gov

The development of these selective pharmacological probes has been essential in elucidating the physiological roles of individual nAChR subtypes. By using compounds with known affinities and efficacies for specific subtypes, researchers can selectively activate or block these receptors and observe the downstream effects on neuronal signaling and behavior.

Radioligands for Positron Emission Tomography (PET) Imaging Research

A significant application of this compound derivatives has been in the development of radioligands for positron emission tomography (PET) imaging. PET is a non-invasive imaging technique that allows for the in vivo visualization and quantification of molecular targets in the brain, providing invaluable insights into neuroreceptor distribution and function in both healthy and diseased states.

Development of Specific Radiotracers for Neuronal Nicotinic Acetylcholine (B1216132) Receptors (e.g., [18F]Flubatine, NCFHEB)

The quest for suitable PET radioligands for imaging nAChRs led to the development of fluorine-18 (B77423) labeled this compound derivatives. nih.gov Among the most promising are (+)-[18F]Flubatine and (-)-[18F]Flubatine, also known as [18F]NCFHEB (norchloro-fluoro-homoepibatidine). nih.govnih.govnih.gov These radiotracers were designed to overcome the limitations of earlier nAChR PET ligands, such as [11C]nicotine, which had issues with non-specific binding and rapid metabolism. nih.gov

The synthesis of (-)-[18F]Flubatine involves a nucleophilic substitution with cyclotron-produced [18F]fluoride on a protected precursor, followed by deprotection and purification. nih.gov This process yields a radiotracer with high chemical and radiochemical purity, as well as high specific activity, making it suitable for human PET studies. nih.gov Both enantiomers, (+) and (-)-[18F]Flubatine, exhibit high affinity and selectivity for the α4β2 nAChR subtype, which is the most abundant nAChR subtype in the human brain. nih.govnih.gov

Preclinical Evaluation of Radioligand Pharmacokinetics and Brain Distribution in Experimental Models

Before their use in humans, novel radiotracers like [18F]Flubatine undergo extensive preclinical evaluation in various animal models to assess their pharmacokinetic properties and brain distribution. These studies are crucial to ensure the radioligand behaves as expected and is safe for clinical use. nih.govnih.govmdpi.comjohnshopkins.edu

Studies in mice, piglets, and rhesus monkeys have been conducted for [18F]Flubatine. nih.gov These evaluations demonstrated that both enantiomers readily cross the blood-brain barrier and show a heterogeneous distribution in the brain, with the highest uptake in the thalamus, a region known to have a high density of α4β2 nAChRs. nih.govnih.gov The distribution pattern observed in these preclinical models aligns with the known distribution of these receptors, confirming the radiotracer's ability to target them specifically. nih.gov

Pharmacokinetic modeling in these animal models helps to understand the uptake, distribution, metabolism, and elimination of the radiotracer. tsnmjournals.orgresearchgate.net For instance, metabolite analysis of (-)-[18F]Flubatine showed high stability, with a significant percentage of the parent compound remaining unchanged in the blood over time. researchgate.net Preclinical dosimetry studies are also performed to estimate the radiation dose to various organs, ensuring the radiation risk to human subjects is acceptable. nih.gov

Application in In Vitro and In Vivo Receptor Mapping and Quantification Studies

This compound-based radioligands have been extensively used for in vitro and in vivo receptor mapping and quantification. In vitro autoradiography on post-mortem brain tissue from rodents and humans using radiolabeled this compound analogs has allowed for detailed visualization of nAChR distribution at a microscopic level. nih.gov These studies have confirmed the high density of these receptors in specific brain regions like the thalamus. nih.gov

In vivo PET imaging with radiotracers such as (+)-[18F]Flubatine and (-)-[18F]Flubatine has enabled the non-invasive mapping and quantification of α4β2 nAChRs in the living human brain. nih.govnih.govnih.gov These studies have been pivotal in understanding the role of nAChRs in various neuropsychiatric disorders. For example, PET studies using these radioligands have revealed a reduction in α4β2 nAChRs in patients with Alzheimer's disease and mild cognitive impairment. nih.govresearchgate.net Furthermore, [18F]Flubatine PET has been used to investigate the association between nAChR availability and cognitive function in conditions like Parkinson's disease. michaeljfox.org

The data from these PET studies can be quantified using kinetic modeling, which allows for the estimation of receptor density and availability. nih.govnih.gov This quantitative approach provides a powerful tool to study disease progression and the effects of therapeutic interventions targeting the nicotinic system.

Contribution to the Elucidation of Nicotinic Pharmacophore Models

The development of nicotinic pharmacophore models, which describe the essential three-dimensional features a molecule must possess to bind to and activate nAChRs, has been significantly advanced by the study of epibatidine and its analogs, including this compound derivatives. nih.govnih.gov These models are crucial for the rational design of new drugs with improved selectivity and therapeutic profiles.

The rigid structure of epibatidine and its derivatives provides well-defined spatial arrangements of key chemical features, such as the nitrogen atoms and the pyridine (B92270) ring. nih.govresearchgate.net By synthesizing a series of analogs with systematic modifications to this structure and evaluating their binding affinities and functional activities at different nAChR subtypes, researchers have been able to map the requirements of the receptor's binding site. nih.gov

These structure-activity relationship (SAR) studies have helped to refine pharmacophore models for various nAChR subtypes, particularly the α4β2 subtype. nih.gov For example, the distance between the two nitrogen atoms in the molecule has been identified as a critical determinant of binding affinity. researchgate.net The synthesis of conformationally restricted analogs has provided further insights into the optimal geometry for receptor interaction. nih.gov This detailed understanding of the pharmacophore allows for the design of novel compounds that can selectively target specific nAChR subtypes, a key goal in the development of new therapeutics for conditions like nicotine addiction and neurodegenerative diseases. nih.gov

Role in Advancing Understanding of Central Neurotransmitter Systems

The use of this compound and its derivatives as selective probes for nAChRs has significantly contributed to our understanding of how the cholinergic system interacts with and modulates other major central neurotransmitter systems, including the dopaminergic and serotonergic systems. nih.govnih.govnih.govfrontiersin.orgfrontiersin.orgresearchgate.netnih.govyoutube.commdpi.com

Activation of nAChRs can lead to the release of various neurotransmitters. Studies have shown that nAChR agonists can stimulate the release of dopamine (B1211576) and norepinephrine. nih.gov This has important implications for understanding the reinforcing effects of nicotine and the potential of nAChR-targeted therapies for addiction.

Furthermore, there is a complex interplay between the cholinergic and serotonergic systems. frontiersin.orgnih.gov Serotonergic neurons can modulate the activity of dopaminergic neurons, and nAChRs are involved in this regulation. frontiersin.org By using selective nAChR ligands derived from this compound, researchers can investigate the specific nAChR subtypes that mediate these interactions. This knowledge is crucial for understanding the pathophysiology of disorders where both cholinergic and other neurotransmitter systems are dysregulated, such as Parkinson's disease and depression. frontiersin.org

PET imaging with radioligands like (-)-[18F]Flubatine has provided a means to indirectly measure changes in acetylcholine levels in the human brain. nih.govacs.org By observing the displacement of the radiotracer by endogenous acetylcholine following a pharmacological challenge, researchers can gain insights into the dynamics of the cholinergic system in vivo. nih.govacs.org This approach opens up new avenues for studying the role of acetylcholine in cognitive processes and its dysregulation in disease. acs.org

Future Perspectives and Emerging Research Directions

Rational Design and Synthesis of Novel Homoepibatidine Analogs with Enhanced Receptor Specificity and Ligand Efficiency

A primary challenge in the development of therapeutic agents based on the epibatidine (B1211577) scaffold is the non-selective nature of the parent compounds, which act potently on various nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes. nih.gov The rational design of new analogs aims to overcome this by fine-tuning the molecular structure to achieve high affinity and selectivity for a single nAChR subtype, thereby separating desired therapeutic effects from potential side effects.

This design process is increasingly reliant on computational approaches. nih.gov Using homology modeling and molecular docking simulations, researchers can predict how subtle changes to the this compound structure will influence its binding orientation and affinity within the ligand-binding domain of different nAChR subtypes. nih.govresearchgate.net Studies analyzing the binding orientation of epibatidine at the α7 nAChR, for example, have provided a structural basis for designing new, more specific probes by identifying key interaction points. nih.gov

Structure-activity relationship (SAR) studies remain a cornerstone of this effort, guiding the synthesis of new derivatives. nih.govmdpi.com These studies explore modifications at two primary sites: the 7-azabicyclo[2.2.1]heptane core and the substituted aromatic ring. By systematically altering these components, chemists can modulate the compound's electronic and steric properties to favor interactions with one receptor subtype over another. For instance, creating analogs with different heterocyclic rings or altering the substitution pattern on the pyridine (B92270) ring can dramatically shift selectivity between α4β2 and α7 nAChRs.

Table 1: Strategies in Rational Design of this compound Analogs

Design StrategyObjectiveRationale & ApproachSupporting Evidence/Concept
Computational DockingPredict binding affinity and bioactive conformation for specific nAChR subtypes.Utilizes homology models of nAChR binding sites to simulate ligand-receptor interactions before synthesis.Docking analysis has been shown to successfully predict active epibatidine analogs. nih.govresearchgate.net
Structure-Activity Relationship (SAR)Identify chemical motifs that confer selectivity.Involves synthesizing a series of analogs with systematic modifications to the core scaffold and aromatic ring to map their functional effects.SAR is a well-established method for optimizing lead compounds like epibatidine. nih.govbiorxiv.org
Bioisosteric ReplacementImprove ligand efficiency and pharmacokinetic properties while maintaining or enhancing receptor affinity.Replaces the pyridine ring with other heterocycles (e.g., pyrimidine, isoxazole) to alter electronic distribution and hydrogen bonding capacity.This is a common strategy in medicinal chemistry to fine-tune drug properties.
Conformational ConstraintLock the molecule into a specific bioactive conformation to increase affinity and selectivity.Introduces rigid elements or additional rings to the 7-azabicyclo[2.2.1]heptane skeleton.Constrained analogs often exhibit higher receptor selectivity. nih.gov

Exploration of Advanced Synthetic Methodologies for Accessing Structurally Complex Derivatives

The chemical synthesis of the strained and complex 7-azabicyclo[2.2.1]heptane core of this compound presents a significant challenge. The development of more sophisticated and efficient synthetic routes is critical for producing novel and structurally diverse analogs for biological screening. cdnsciencepub.com Modern organic synthesis has provided several powerful methodologies that are being applied to this challenge.

Key advanced strategies include:

Tandem Rearrangement Reactions: An aza-Prins-pinacol rearrangement has been successfully employed to construct the 7-azabicyclo[2.2.1]heptane skeleton from readily available starting materials, demonstrating a streamlined approach to this complex core. acs.org

Domino and Cascade Reactions: A novel samarium(II) iodide-mediated cascade reaction, involving a spirocyclization and rearrangement, has been developed to form a related 2-azabicyclo[2.2.1]heptene framework, showcasing the power of cascade reactions to build molecular complexity rapidly and with high stereoselectivity. rsc.org

Asymmetric Cycloadditions: The Diels-Alder reaction is a powerful tool for constructing cyclic systems. New variations using bespoke dienophiles, such as methyl 2-benzamidoacrylate, have been used as a key step in novel synthetic routes to the 7-azabicyclo[2.2.1]heptane system, allowing for the creation of constrained proline analogs. unirioja.es

These advanced methods not only improve the efficiency of synthesis but also grant access to derivatives with precise stereochemistry and complex substitution patterns that were previously difficult to obtain. This expands the chemical space available for exploration in the quest for highly selective nAChR ligands.

Expansion of Research Applications through Novel In Vitro Assays and Advanced Imaging Techniques

Parallel to advances in synthesis, the tools used to evaluate and apply this compound analogs are becoming increasingly sophisticated. These new technologies allow for a deeper understanding of the compounds' mechanisms of action and their effects in living systems.

Novel In Vitro Assays: Early evaluations often relied on radioligand binding assays with mixed receptor populations. Modern research now employs a suite of more specific and informative in vitro models. High-throughput screening using engineered cell lines, such as human embryonic kidney (HEK) cells transfected to express a single nAChR subtype (e.g., α7 or α4β2), allows for the rapid and precise determination of an analog's potency and efficacy at a specific molecular target. escholarship.orgnih.gov Furthermore, novel functional assays using human cholinergic neuroblastoma cell lines have been developed to measure both extracellular and intracellular acetylcholine levels simultaneously, offering a more holistic view of how a compound modulates cholinergic signaling. nih.gov

Advanced Imaging Techniques: A particularly exciting frontier is the use of non-invasive imaging techniques to study the behavior of these compounds in vivo. Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are powerful modalities for this purpose. mdpi.com By radiolabeling this compound analogs with positron-emitting isotopes like fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C), researchers can visualize and quantify the distribution of nAChRs in the living brain. nih.govmdpi.com

This approach has already been demonstrated with an iodinated analog of epibatidine, (+/-)-exo-2-(2-iodo-5-pyridyl)-7-azabicyclo[2.2.1]heptane (IPH), which was labeled with iodine-123 for SPECT imaging of nAChRs. nih.gov More recent studies combining PET imaging with cellular assays have revealed that certain nicotinic ligands can become trapped in intracellular acidic vesicles known as Golgi satellites, which contain α4β2 receptors. nih.govjneurosci.orgbiorxiv.org This advanced imaging capability allows researchers to study not only where a drug binds but also its subcellular trafficking and residence time, providing unprecedented insight into its pharmacokinetic and pharmacodynamic properties. nih.govjneurosci.org

Mentioned Compounds

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.